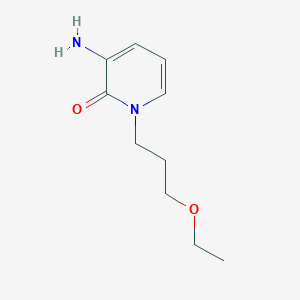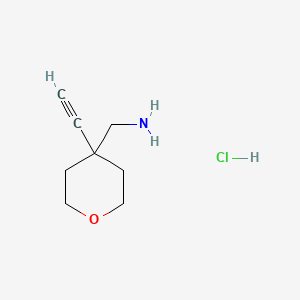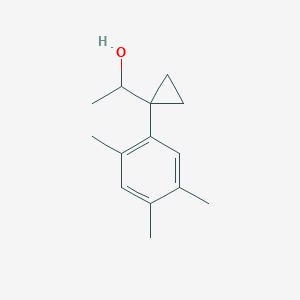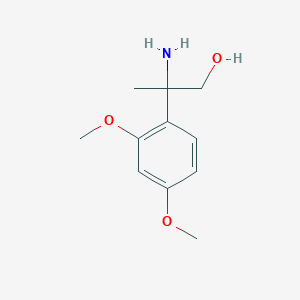
2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol is an organic compound with the chemical formula C11H17NO3. It is a white crystalline solid with a melting point of approximately 75-77°C and a boiling point of about 457°C . This compound is soluble in alcohol, chloroform, and ethanol, but only slightly soluble in water . It is used in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol typically involves the reaction of 3-(2,4-dimethoxyphenyl)-2-propanol with carbamate under appropriate reaction conditions . This reaction yields the target compound through a series of steps that include protection and deprotection of functional groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of polypeptides and other biologically active molecules.
Medicine: It plays a role in the development of drug delivery systems and controlled release formulations.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol: This compound has a similar structure but differs in the position of the amino and methoxy groups.
2-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol: Another structurally related compound with variations in the position of functional groups.
Uniqueness
2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its solubility profile and reactivity make it particularly useful in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-amino-2-(2,4-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO3/c1-11(12,7-13)9-5-4-8(14-2)6-10(9)15-3/h4-6,13H,7,12H2,1-3H3 |
Clave InChI |
JMSWRWMZUVBPPP-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(C1=C(C=C(C=C1)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


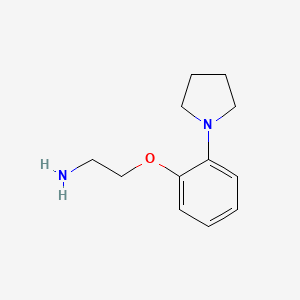
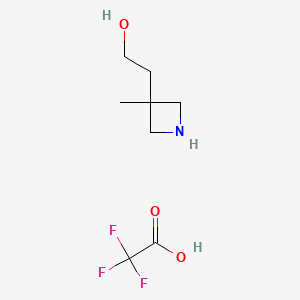
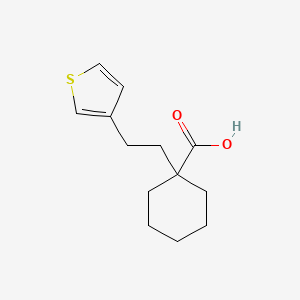
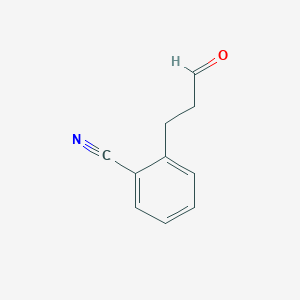
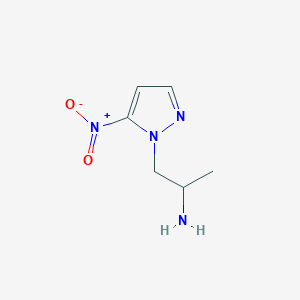
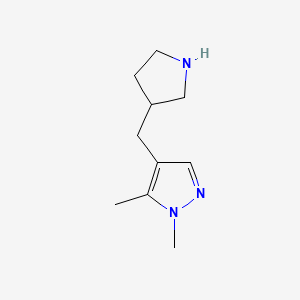
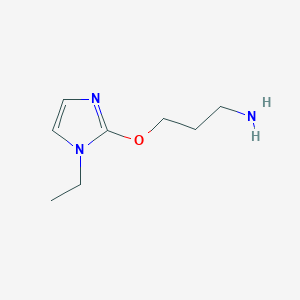
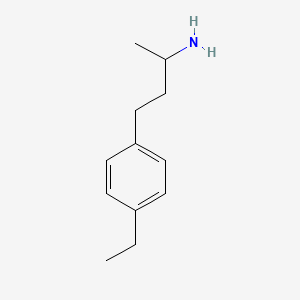
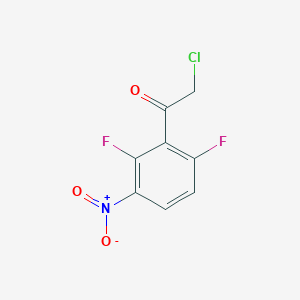
![2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol](/img/structure/B13607482.png)
